REACTION_CXSMILES
|
[OH:1]OS([O-])=O.[K+].[CH3:7][N:8]([CH2:10][CH2:11][CH2:12][S:13][C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1)[CH3:9].[OH2:21]>CO>[CH3:7][N:8]([CH2:10][CH2:11][CH2:12][S:13]([C:14]1[CH:15]=[CH:16][C:17]([Br:20])=[CH:18][CH:19]=1)(=[O:1])=[O:21])[CH3:9] |f:0.1|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto an Isolute SCX-2 column
|
Type
|
WASH
|
Details
|
washed MeOH (6×40 ml)
|
Type
|
WASH
|
Details
|
the product eluted with 2% methanolic ammonia (10×40 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residue purified by flash chromatography on silica gel eluting with DCM/2% methanolic ammonia (100:0 increasing in polarity to 94:6)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCS(=O)(=O)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |